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Compound of Interest

Compound Name:
2-Aminobenzo[d]thiazole-5-

carbonitrile

Cat. No.: B035190 Get Quote

An In-depth Technical Guide to 2-
Aminobenzo[d]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 2-Aminobenzo[d]thiazole-5-carbonitrile, a heterocyclic compound of

significant interest in medicinal chemistry and drug discovery. This document consolidates

available data on its characteristics, synthesis, and biological relevance, with a focus on its

interaction with key cellular signaling pathways.

Core Physical and Chemical Properties
2-Aminobenzo[d]thiazole-5-carbonitrile is a solid, off-white to light yellow compound. While

extensive experimental data for this specific isomer is not widely published, a certificate of

analysis and data from related compounds provide foundational information.[1]
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Property Value Source

Molecular Formula C₈H₅N₃S --INVALID-LINK--[1]

Molecular Weight 175.21 g/mol --INVALID-LINK--[1]

CAS Number 105314-08-7 --INVALID-LINK--[1]

Appearance Off-white to light yellow solid --INVALID-LINK--[1]

Purity (LCMS) 98.53% --INVALID-LINK--[1]

Note: Experimental data on melting point and solubility for this specific isomer are not readily

available in the reviewed literature.

Spectroscopic Data
Detailed experimental spectra for 2-Aminobenzo[d]thiazole-5-carbonitrile are not publicly

available. However, based on the known structure and data for analogous compounds, the

expected spectral characteristics are outlined below. A certificate of analysis has confirmed that

the ¹H NMR and LCMS data are consistent with the structure.[1]

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show signals

corresponding to the aromatic protons on the benzothiazole ring system. The chemical shifts of

these protons will be influenced by the electron-withdrawing cyano group and the electron-

donating amino group.

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum will display signals for the eight

carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to

appear in the range of 115-125 ppm. The carbons of the benzothiazole ring will resonate in the

aromatic region, with their specific shifts influenced by the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Expected):
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Wavenumber (cm⁻¹) Functional Group Assignment

3400-3200 N-H stretching (amino group)

2230-2210 C≡N stretching (nitrile group)

1650-1500
C=C and C=N stretching (aromatic and thiazole

rings)

~1300 C-N stretching

| ~700 | C-S stretching |

Mass Spectrometry (Expected): The mass spectrum should show a molecular ion peak (M⁺) at

m/z = 175, corresponding to the molecular weight of the compound. Fragmentation patterns

would likely involve the loss of small molecules such as HCN or elements of the thiazole ring.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Aminobenzo[d]thiazole-
5-carbonitrile is not explicitly detailed in the available literature, a general and widely used

method for the synthesis of 2-aminobenzothiazoles can be adapted. This typically involves the

reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.

General Synthesis Workflow for 2-Aminobenzothiazoles:
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Substituted Aniline

Potassium Thiocyanate (KSCN)
+ Bromine (Br₂) in Acetic Acid

Thiocyanation & Cyclization

Aqueous Workup
(e.g., Neutralization)

Purification
(e.g., Recrystallization or Chromatography)

2-Aminobenzothiazole Derivative

Click to download full resolution via product page

General Synthesis of 2-Aminobenzothiazoles

Detailed Method for a Related Compound (Methyl 2-aminobenzo[d]thiazole-6-carboxylate):

A reported synthesis of a similar compound, methyl 2-aminobenzo[d]thiazole-6-carboxylate,

provides a more detailed experimental insight.[2] This procedure involves dissolving one

equivalent of methyl 4-aminobenzoate and four equivalents of potassium thiocyanate (KSCN)

in glacial acetic acid. The mixture is stirred and cooled, followed by the dropwise addition of two

equivalents of bromine dissolved in acetic acid. The reaction is then stirred overnight at room

temperature.[2] This general approach could be adapted for the synthesis of 2-
Aminobenzo[d]thiazole-5-carbonitrile starting from 4-amino-3-cyanobenzonitrile.
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Chemical Reactivity and Biological Significance
The chemical reactivity of 2-Aminobenzo[d]thiazole-5-carbonitrile is dictated by the

presence of the amino and cyano functional groups, as well as the benzothiazole core. The

amino group can act as a nucleophile, participating in reactions such as acylation and

alkylation. The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to an

amine. The benzothiazole ring system itself can undergo electrophilic substitution reactions.

Derivatives of 2-aminobenzothiazole have garnered significant attention in medicinal chemistry

due to their wide range of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.

Interaction with the PI3K/AKT/mTOR Signaling Pathway
A growing body of evidence suggests that many benzothiazole derivatives exert their

anticancer effects by modulating key cellular signaling pathways, particularly the

PI3K/AKT/mTOR pathway.[3][4] This pathway is crucial for regulating cell growth, proliferation,

survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4]

Several studies have identified 2-aminobenzothiazole derivatives as potent inhibitors of PI3K

and/or mTOR, making them attractive candidates for the development of targeted cancer

therapies.[3][4] Inhibition of this pathway by benzothiazole compounds can lead to the

induction of apoptosis (programmed cell death) in cancer cells.[3][4]

PI3K/AKT/mTOR Signaling Pathway and Benzothiazole Inhibition:
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Inhibition of the PI3K/AKT/mTOR Pathway

Conclusion
2-Aminobenzo[d]thiazole-5-carbonitrile is a valuable heterocyclic building block with

significant potential in the development of novel therapeutics, particularly in the area of
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oncology. While a complete experimental profile for this specific isomer is not yet fully available

in the public domain, the existing data on related compounds, coupled with its confirmed

structural identity, provide a strong foundation for further research. Its likely interaction with the

PI3K/AKT/mTOR signaling pathway underscores its importance as a scaffold for the design of

targeted anticancer agents. Further investigation into the specific physical, chemical, and

biological properties of this compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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